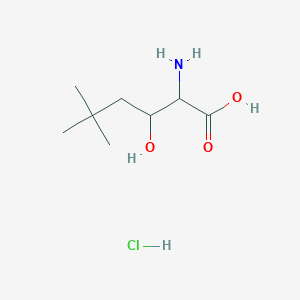

2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-hydroxy-5,5-dimethylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-8(2,3)4-5(10)6(9)7(11)12;/h5-6,10H,4,9H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCSPVSRZKOFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803561-82-1 | |

| Record name | Norleucine, 3-hydroxy-5,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for the preparation of 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride involves catalytic asymmetric hydrogenation. This method uses a 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)-Ru catalyst under standard conditions to produce the desired compound with high diastereoselectivity .

Industrial Production Methods

The industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for biomedical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Peptide Development

AHDMHA serves as a crucial building block in peptide synthesis. Its structural properties allow it to be incorporated into peptides that exhibit biological activity. For instance, it has been utilized in the total synthesis of cyclodepsipeptides such as pipecolidepsin A, which demonstrates significant antiproliferative activity against various human tumor cell lines . The compound's ability to enhance peptide stability and efficacy makes it an attractive option for researchers developing new therapeutic agents.

Table 1: Peptide Synthesis Applications of AHDMHA

| Application | Description |

|---|---|

| Building Block for Peptides | Used in the synthesis of biologically active peptides like pipecolidepsin A |

| Antiproliferative Agents | Demonstrated effectiveness against lung, colon, and breast cancer cell lines |

| Structural Stability | Enhances the stability of synthesized peptides during biological assays |

Therapeutic Applications

AHDMHA has shown promise in various therapeutic contexts, particularly as a transforming growth factor-beta (TGF-β) mimic. TGF-β plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Research indicates that compounds mimicking TGF-β can be used to treat skin conditions like psoriasis and enhance wound healing by promoting cellular quiescence and differentiation .

Table 2: Therapeutic Uses of AHDMHA

| Condition | Mechanism of Action | Application Type |

|---|---|---|

| Skin Conditions | Mimics TGF-β to regulate cell proliferation | Topical treatments |

| Wound Healing | Enhances healing through TGF-β pathways | Injectable formulations |

| Soft Tissue Augmentation | Used in cosmetic procedures for tissue enhancement | Combination with matrices |

Biotechnology and Cell Culture

In biotechnological applications, AHDMHA is recognized for its role as a non-ionic organic buffering agent. It is particularly effective in maintaining pH stability within cell cultures, which is critical for the viability and function of cultured cells. The compound operates effectively within a pH range of 6 to 8.5, making it suitable for various biological experiments .

Table 3: Biotechnological Applications of AHDMHA

| Application | Description |

|---|---|

| Cell Culture Buffering | Maintains optimal pH levels for cell viability |

| Biological Assays | Used in assays requiring stable pH conditions |

| Research Reagents | Acts as a reagent in biochemical experiments |

Research Findings and Case Studies

Several studies have documented the efficacy of AHDMHA in both synthetic and therapeutic contexts:

- Synthesis Efficiency : Research demonstrates the efficient diastereoselective synthesis of AHDMHA derivatives, highlighting its utility in peptide chemistry .

- Anticancer Activity : In vitro studies have shown that peptides containing AHDMHA exhibit significant growth inhibition in cancer cell lines, suggesting potential for development as anticancer therapeutics .

- Wound Healing : Clinical studies indicate that TGF-β mimics can significantly enhance wound healing processes by modulating inflammatory responses and promoting tissue regeneration .

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors.

Comparison with Similar Compounds

Positional Isomerism and Bioactivity

- The 2-amino-3-hydroxy-4,5-dimethylhexanoic acid residue in marine depsipeptides (e.g., homophymine A) demonstrates that methyl group positioning (C4 and C5 vs. C5,5 in the target compound) significantly impacts bioactivity. The 4,5-dimethyl configuration in marine compounds correlates with anti-HIV activity (IC₅₀: 1.9 µg/mL for celebeside A) and antifungal properties . In contrast, the 5,5-dimethyl substitution in the target compound may alter binding affinity to viral or microbial targets due to increased steric bulk.

Role of Hydroxy Groups

- The C3 hydroxy group in 2-amino-3-hydroxy-5,5-dimethylhexanoic acid is absent in 3-amino-5,5-dimethylhexanoic acid HCl. This group likely enhances hydrogen-bonding interactions with biological targets, as seen in marine depsipeptides like theopapuamides, where hydroxy residues contribute to membrane disruption in pathogens .

Physicochemical Properties

- Solubility: The hydroxy group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like 3-amino-5,5-dimethylhexanoic acid HCl.

- Stability : The 5,5-dimethyl groups may increase steric protection against enzymatic degradation, a feature exploited in protease-resistant peptidomimetics .

Biological Activity

2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride (CAS No. 1803561-82-1) is an organic compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.68 g/mol. This compound, characterized by its white crystalline form and water solubility, possesses significant biological activity that makes it a subject of interest in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

The compound features an amino group and a carboxylic acid group, which are typical of amino acids. Its structural uniqueness arises from the presence of a chiral center, allowing for the possibility of enantiomeric forms that may exhibit different biological activities. The IUPAC name reflects its complex structure: this compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Metabolic Modulation : It has been implicated in various metabolic pathways, suggesting its role as a modulator in biochemical processes.

- Therapeutic Potential : Investigations into its therapeutic effects indicate potential applications in treating conditions such as epilepsy and other cerebral disorders.

The mechanism by which this compound exerts its effects involves interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed physiological effects:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes involved in neurotransmitter synthesis or degradation.

- Receptor Modulation : It could influence receptor activity related to neurotransmission, thereby affecting neuronal excitability and signaling.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Neuroprotection in Animal Models

In experiments conducted on rodent models, administration of this compound showed a significant reduction in seizure frequency and severity when subjected to induced seizures via chemical agents like semicarbazide. Mice treated with the compound exhibited longer latency periods before convulsions occurred.

Case Study 2: Metabolic Effects

A study investigating the metabolic effects revealed that the compound enhances glucose uptake in muscle cells, suggesting potential applications for metabolic disorders such as diabetes.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Amino-3-hydroxybutanoic acid | C4H9NO3 | Shorter carbon chain; potential neuroprotective effects | Neuroprotective properties |

| 3-Hydroxy-5,5-dimethylhexanoic acid | C8H16O3 | Lacks amino group; primarily studied for metabolic effects | Metabolic regulation |

| 2-Amino-4-methylpentanoic acid | C6H13NO2 | Different positioning of functional groups; studied for muscle growth | Anabolic properties |

Synthesis Methods

Various synthesis methods have been developed for producing this compound. One efficient method involves catalytic asymmetric hydrogenation using BINAP-Ru catalysts under controlled conditions to ensure high diastereoselectivity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.